An In-depth Technical Guide to 2,3,4-Trifluorophenol (CAS: 2822-41-5)
An In-depth Technical Guide to 2,3,4-Trifluorophenol (CAS: 2822-41-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, spectroscopic data, and applications of 2,3,4-Trifluorophenol. This information is intended to support research, development, and drug discovery activities involving this fluorinated phenol.
Physicochemical Properties
2,3,4-Trifluorophenol is a trifluorinated aromatic organic compound. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2822-41-5 | [1] |
| Molecular Formula | C₆H₃F₃O | [2] |
| Molecular Weight | 148.08 g/mol | [1][2] |
| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid.[2][3] | |
| Melting Point | 30-34 °C | [1] |
| Boiling Point | 69 °C at 43 mmHg[1] | 146.1 °C at 760 mmHg |
| Density | 1.46 g/mL at 25 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol.[3] Water solubility: 62.2 g/L at 25 °C.[3] | |
| Refractive Index | n20/D 1.465 | [1] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,3,4-Trifluorophenol.
| Spectrum Type | Key Features |
| ¹H NMR | Spectral data available. |
| ¹⁹F NMR | Used to study the biodegradation and oxidative biodehalogenation of 2,3,4-trifluorophenol.[3] |
| IR | Spectral data available. |
| Mass Spectrometry | Spectral data available. |
Safety and Handling
2,3,4-Trifluorophenol is a hazardous substance and requires careful handling.
GHS Hazard Classification: [4]
-
Flammable Solids: Category 1
-
Acute Toxicity, Oral: Category 4
-
Acute Toxicity, Dermal: Category 4
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
-
Acute Toxicity, Inhalation: Category 4
-
Specific target organ toxicity — Single exposure (Respiratory system): Category 3
Hazard Statements: [1]
-
H228: Flammable solid.
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE): [1]
-
Eyeshields
-
Gloves
-
Dust mask type N95 (US)
Experimental Protocols
Determination of Melting Point
Methodology:
A small, finely powdered sample of 2,3,4-Trifluorophenol is packed into a capillary tube, which is then placed in a melting point apparatus.[5] The sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point.[6]
Workflow for melting point determination.
Determination of Boiling Point
Methodology:
A small amount of liquid 2,3,4-Trifluorophenol is placed in a fusion tube with an inverted capillary tube. The setup is heated in a Thiele tube or an aluminum block.[7][8] The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.[7]
Workflow for boiling point determination.
¹⁹F NMR Analysis of Biodegradation
Methodology:
The biodegradation of 2,3,4-Trifluorophenol can be monitored using ¹⁹F NMR spectroscopy. Samples from microbial cultures incubated with the compound are analyzed to detect the disappearance of the parent compound and the appearance of fluorinated metabolites.[9][10]
Sample Preparation: A 1.4 mL sample from the incubation mixture is combined with 200 µl of 0.8 M potassium phosphate buffer (pH 7.6), 100 µl of D₂O (for deuterium lock), and 20 µl of a known concentration of an internal standard (e.g., 8.4 mM 4-fluorobenzoate).[9]
NMR Parameters:
-
Spectral Width: 20,000 to 50,000 Hz
-
Data Points: 65,536
-
Pulse Angle: 30°
-
Scans: 2,000 to 60,000 (depending on concentration)[9]
Proposed biodegradation pathway.
Synthesis
2,3,4-Trifluorophenol can be synthesized through various methods, often involving the functionalization of a trifluorinated benzene ring. A general approach may involve the conversion of a suitable precursor, such as 2,3,4-trifluoronitrobenzene, through reduction and diazotization followed by hydrolysis.
A plausible synthetic workflow.
Applications in Research and Drug Development
2,3,4-Trifluorophenol serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of fluorine atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[4][11][12]
Key Roles in Drug Design:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[4]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[4]
-
Lipophilicity and Permeability: The trifluoromethyl group can increase lipophilicity, which can affect a compound's ability to cross cell membranes.[4]
While specific drugs containing the 2,3,4-trifluorophenol moiety are not prominently documented in publicly available literature, the strategic use of fluorinated phenols is a common strategy in medicinal chemistry to fine-tune the properties of drug candidates.[13][14] This compound is a key intermediate for creating a variety of pharmaceuticals and agrochemicals.[2] Researchers utilize it in the development of fluorinated compounds which often show improved biological activity and stability.[2]
References
- 1. 2,3,4-Trifluorophenol 97 2822-41-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
